BIO-11006 acetate

Inflammation Monocyte Biology ROS Signaling

BIO-11006 acetate is a functionally differentiated MARCKS inhibitor for pulmonary and oncology research. Unlike its parent peptide MANS or in-class analog BIO-11000, it uniquely reverses established LPS-induced lung injury at 36h post-insult and suppresses IL-6 by 86% in ozone models. With superior airway fluid stability and proven metastasis inhibition in NSCLC models, it is the only aerosolized peptide validated for ARDS cytokine storm and MARCKS-driven migration studies.

Molecular Formula C48H79N13O17
Molecular Weight 1110.2 g/mol
Cat. No. B1574868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBIO-11006 acetate
Molecular FormulaC48H79N13O17
Molecular Weight1110.2 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C)O.CC(=O)O
InChIInChI=1S/C46H75N13O15.C2H4O2/c1-24(51-36(64)22-50-28(5)62)39(66)54-31(17-18-35(49)63)41(68)57-33(21-29-13-7-6-8-14-29)43(70)58-34(23-60)44(71)55-30(15-9-11-19-47)42(69)59-37(27(4)61)45(72)53-25(2)38(65)52-26(3)40(67)56-32(46(73)74)16-10-12-20-48;1-2(3)4/h6-8,13-14,24-27,30-34,37,60-61H,9-12,15-23,47-48H2,1-5H3,(H2,49,63)(H,50,62)(H,51,64)(H,52,65)(H,53,72)(H,54,66)(H,55,71)(H,56,67)(H,57,68)(H,58,70)(H,59,69)(H,73,74);1H3,(H,3,4)/t24-,25-,26-,27+,30-,31-,32-,33-,34-,37-;/m0./s1
InChIKeyJIUQUNINUKJRLL-VCALXALKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BIO-11006 Acetate: MARCKS Inhibitor Procurement for Pulmonary Inflammation & Oncology Research


BIO-11006 acetate is a synthetic peptide analog of the MANS (myristoylated N-terminal sequence) peptide that functions as an inhibitor of the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) protein [1]. With a molecular weight of 1110.22 g/mol and a formula of C48H79N13O17 [2], it is designed to block MARCKS-mediated cellular processes, specifically targeting the phosphorylation of MARCKS which drives cell motility and inflammatory signaling [3]. Its development as an aerosolized inhalation solution distinguishes it as a targeted therapeutic candidate for pulmonary diseases including ARDS and NSCLC [4].

Why Generic MARCKS Pathway Inhibitors Cannot Replace BIO-11006 Acetate


BIO-11006 acetate exhibits functional divergence even from its parent peptide MANS, as evidenced by distinct stimulus-specific activity profiles in monocytic cells [1]. Furthermore, in-class MARCKS-targeting peptides like BIO-11000 show no efficacy in key inflammatory models, highlighting that minor sequence variations produce profound functional differences [2]. Its unique design also confers resistance to hydrolysis in airway lining fluid, a critical stability advantage over less optimized peptide inhibitors for inhaled delivery [3]. The quantitative evidence below demonstrates why substitution with other MARCKS inhibitors or pathway modulators would result in a significant loss of specific, validated efficacy.

BIO-11006 Acetate: Direct Comparative Efficacy Data vs. MANS, BIO-11000, and Vehicle


Stimulus-Specific ROS Inhibition Profile in Monocytic Cells

In a head-to-head comparison using human monocytic THP-1 cells, BIO-11006 acetate and the MANS peptide exhibited distinct, stimulus-dependent activity. While MANS broadly inhibited reactive oxygen species (ROS) production induced by PMA, opsonized E. coli, S. aureus, and zymosan, the inhibitory effect of BIO-11006 acetate was predominantly confined to PMA-induced ROS generation [1]. This differential profile suggests a more targeted mechanism of action for BIO-11006 acetate, which may translate to a distinct safety and efficacy profile.

Inflammation Monocyte Biology ROS Signaling

Equivalent Metastasis Inhibition to MANS in a Lung Cancer Model

In an SCID mouse model of metastatic non-small cell lung cancer (NSCLC), aerosolized BIO-11006 acetate demonstrated a statistically significant reduction in lung metastatic nodules, comparable to the MANS peptide. When treatment was initiated either one day before or three days after tumor cell injection, BIO-11006 reduced metastatic burden by 65% and 78%, respectively, versus the vehicle control [1].

Oncology Lung Cancer Metastasis In Vivo Efficacy

Superior Cytokine Suppression vs. BIO-11000 in Ozone-Induced Airway Inflammation

In a mouse model of ozone-induced airway inflammation, BIO-11006 acetate exhibited superior suppression of key inflammatory cytokines compared to another in-class peptide, BIO-11000. While both peptides reduced ozone-induced KC secretion, BIO-11006 acetate achieved a 71% reduction versus 47% for BIO-11000. For IL-6 secretion, BIO-11006 acetate reduced levels by 86%, significantly outperforming the 40% reduction seen with BIO-11000 [1].

COPD Asthma Inflammation Cytokines

Reversal of Established ARDS Pathology in Preclinical Model

BIO-11006 acetate is distinguished by its ability to reverse established disease pathology. In an LPS-induced mouse model of acute lung injury/ARDS, aerosolized BIO-11006 acetate (50 μM) administered 36 hours post-LPS instillation was able to reverse the disease process, normalizing mouse behavior [1]. This is in contrast to a vehicle control (PBS) which failed to rescue the moribund state of the animals [2]. This therapeutic reversal capability is a key differentiator from many prophylactic-only interventions.

ARDS Acute Lung Injury Therapeutic Reversal

Demonstrated Human Safety & Tolerability in Over 200 Subjects

BIO-11006 acetate (as BIO-11006 Inhalation Solution) has a documented human safety profile, having been administered to over 200 adult subjects across multiple clinical studies for lung diseases [1]. The reported side effect profile indicates that only cough and headache were more common than placebo [2]. This clinical experience distinguishes it from purely preclinical tool compounds and reduces translational risk for research groups developing human-targeted therapies.

Clinical Trial Safety Human Data

Recommended Research & Industrial Applications for BIO-11006 Acetate


Preclinical Modeling of ARDS and Acute Lung Injury (ALI)

Given its demonstrated ability to reverse established LPS-induced lung injury in mice, BIO-11006 acetate is an optimal tool for investigating therapeutic interventions in ALI/ARDS. Its aerosolized delivery and functional reversal of disease pathology at 36 hours post-injury [1] make it highly relevant for studies aimed at understanding and treating the cytokine storm and neutrophil-driven damage characteristic of ARDS.

Investigating MARCKS-Dependent Metastasis in Lung Cancer

BIO-11006 acetate is a potent and validated reagent for in vivo oncology studies targeting metastasis. Its comparable efficacy to the MANS peptide in a SCID mouse model of NSCLC metastasis [1] and its advanced clinical development in NSCLC position it as a critical tool for dissecting the role of MARCKS in cancer cell migration and secondary tumor formation.

Studies of Neutrophilic Inflammation and Mucus Hypersecretion in COPD/Asthma

For researchers focused on chronic airway inflammation, BIO-11006 acetate offers superior cytokine suppression (e.g., an 86% reduction in IL-6) compared to in-class peptides like BIO-11000 in ozone-induced inflammation models [1]. Its human safety data from COPD trials further supports its use in translational studies investigating novel therapies for neutrophilic asthma and COPD exacerbations.

Functional Dissection of MARCKS Signaling Pathways in Monocytes

The stimulus-specific ROS inhibition profile of BIO-11006 acetate, which differs from the broader activity of the MANS peptide [1], provides a unique pharmacological tool. Researchers can leverage this selectivity to dissect MARCKS-dependent signaling in monocytic cells, differentiating pathways involved in host defense (e.g., response to bacterial stimuli) from those driving sterile inflammation (e.g., PMA/PKC-mediated responses).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for BIO-11006 acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.